4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate
Overview
Description
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate is a carbobicyclic compound characterized by its unique bicyclo[3.1.1]heptane structure, substituted by an oxo group at position 2 and methyl groups at positions 4, 6, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate typically involves the acetylation of verbenone. Verbenone, a naturally occurring compound, can be obtained from the oxidation of α-pinene. The acetylation process involves reacting verbenone with acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Formation of verbenone ketone and verbenone acid.
Reduction: Formation of verbenol.
Substitution: Formation of various substituted verbenone derivatives.
Scientific Research Applications
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant-insect interactions and as a pheromone in pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, thereby influencing their behavior. In medicinal applications, it may exert its effects through modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Verbenone: The parent compound, differing only by the absence of the acetate group.
Verbenol: A reduced form of verbenone.
Verbenyl acetate: Another ester derivative of verbenone.
Uniqueness
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical and biological properties. Its role as a pheromone and its applications in various fields highlight its significance compared to other similar compounds .
Properties
IUPAC Name |
(4,6,6-trimethyl-2-bicyclo[3.1.1]hept-3-enyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h5,9-11H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFUQLOVFXDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955144 | |
Record name | 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-69-9 | |
Record name | Verbenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33522-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,6-Trimethylbicyclo(3.1.1.)hept-3-en-2-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,6-trimethylbicyclo[3.1.1.]hept-3-en-2-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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